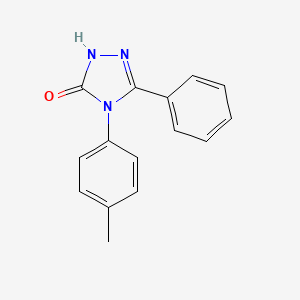

4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

CAS No. |

731-43-1 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |

InChI Key |

YAPBREKFVINEFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazinecarboxamide Derivatives

One common approach involves the cyclization of hydrazinecarboxamide or hydrazide derivatives bearing the desired aryl substituents. For example, starting from 4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl acetohydrazide, cyclization with aromatic aldehydes or phenacyl bromide can yield the target triazol-3-one derivatives with phenyl substitution at the 5-position.

- This method allows for the introduction of the 4-(4-methylphenyl) group early in the synthesis.

- The 5-phenyl group is introduced via reaction with phenacyl bromide or related phenyl-containing reagents.

Reaction of Hydrazinoformic Acid Esters with Carbonate Derivatives

A patented process describes the preparation of related 1,2,4-triazol-3-ones by reacting hydrazinoformic acid esters with O,N,2-trimethyliminocarbonate at elevated temperatures in the presence of a diluent. Although this patent focuses on 5-methoxy-4-methyl derivatives, the methodology is adaptable for preparing 4-(4-methylphenyl)-5-phenyl analogs by substituting the ester and amine components accordingly.

- This method is advantageous for its relatively mild conditions and good yields.

- It provides a route to the triazol-3-one core with controlled substitution.

Alkylation and Condensation Reactions

Alkylation of 4H-1,2,4-triazol-3-one derivatives with methyl iodide or ethyl bromide in the presence of sodium ethoxide has been reported to modify the triazole ring, which can be adapted to introduce phenyl groups at the 5-position.

- Condensation with aromatic aldehydes can produce Schiff bases, which are useful intermediates for further functionalization.

- These reactions are typically performed under reflux in suitable solvents.

Detailed Research Findings and Data

Reaction Conditions and Yields

Characterization Techniques

- NMR Spectroscopy (1H, 13C): Confirms the presence of aromatic protons from the 4-methylphenyl and phenyl groups and the triazole ring protons.

- Infrared Spectroscopy (IR): Characteristic absorption bands for the triazol-3-one carbonyl group (~1700 cm⁻¹) and NH groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 4-(4-methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (approx. 267 g/mol).

- X-ray Crystallography: Used in some studies to confirm the molecular structure and substitution pattern definitively.

Summary Table of Preparation Routes

| Route No. | Starting Material Type | Key Reaction Step | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Hydrazide derivatives | Cyclization with phenacyl bromide | High regioselectivity, good yields | Requires multi-step synthesis of hydrazide |

| 2 | Hydrazinoformic acid esters | Reaction with trimethyliminocarbonate | Mild conditions, scalable | Limited reports on phenyl substitution |

| 3 | 4H-1,2,4-triazol-3-one derivatives | Alkylation with alkyl halides | Versatile for functionalization | Moderate yields, requires base and reflux |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 251.28 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of phenyl groups enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit potent antimicrobial properties. A study highlighted the antibacterial effects of triazole compounds against various Gram-positive and Gram-negative bacteria. Specifically, compounds with phenyl substitutions demonstrated enhanced activity compared to their parent structures .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole A | 0.12 | E. coli |

| Triazole B | 0.5 | S. aureus |

| Triazole C | 1.95 | P. aeruginosa |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound under discussion has been evaluated for its efficacy against fungal strains, showing promising results comparable to established antifungal agents .

Agricultural Applications

Fungicides

The compound's ability to inhibit fungal growth makes it a candidate for development as a fungicide in agricultural practices. Research indicates that triazole derivatives can effectively control plant pathogens, thereby improving crop yield and quality .

Herbicides

In addition to fungicidal properties, triazole compounds have been explored for their herbicidal potential. Studies suggest that these compounds can disrupt the growth of specific weed species without adversely affecting crop plants .

Materials Science Applications

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Such polymers exhibit improved performance in applications ranging from coatings to biomedical devices .

Case Studies

-

Antimicrobial Efficacy Study (2021)

A comprehensive study evaluated various triazole derivatives, including 4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, against clinical isolates of bacteria and fungi. The results indicated significant antimicrobial activity with MIC values ranging from 0.12 to 1.95 µg/mL across different strains. -

Agricultural Field Trials (2022)

Field trials conducted to assess the fungicidal activity of triazole compounds demonstrated effective control over common fungal pathogens in crops like wheat and corn, leading to increased yields by up to 20%. -

Polymer Development Research (2023)

Research focused on synthesizing new polymer composites containing triazole units showed enhanced thermal stability and mechanical properties suitable for industrial applications.

Mechanism of Action

The biological activity of 3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one is primarily due to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The phenyl and p-tolyl groups enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Key Properties

Notes:

- The target compound’s methylphenyl group balances hydrophobicity and steric bulk, contrasting with polar ethoxy/methoxy (e.g., ) or bulky indole derivatives (e.g., ).

- IR C=O stretches (1670–1708 cm⁻¹) correlate with electron-withdrawing/donating effects of substituents. For example, the indole-containing derivative shows a higher C=O stretch (1708 cm⁻¹), suggesting reduced conjugation due to steric hindrance.

Key Differences :

Antimicrobial Activity :

Enzyme Inhibition :

Thermodynamic and Spectral Comparisons

- Melting Points : Indole-containing derivatives exhibit higher melting points (e.g., 205–206°C ), likely due to π-π stacking and hydrogen bonding, absent in the target compound.

- NMR Shifts : Aromatic protons in methoxy/ethoxy analogues (e.g., ) show downfield shifts (~7.5–8.5 ppm) compared to methylphenyl derivatives, reflecting electronic differences.

Biological Activity

4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H14N4O

- Molecular Weight : 270.30 g/mol

- IUPAC Name : 4-(4-methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that substituted 1,2,4-triazole derivatives possess notable antimicrobial effects against various bacteria and fungi. Specifically:

- Bacterial Inhibition : Compounds similar to 4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : The antifungal efficacy of these compounds has been documented against pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis .

The proposed mechanisms for the antimicrobial action of triazole compounds include:

- Inhibition of Ergosterol Biosynthesis : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi.

- DNA Synthesis Inhibition : Some studies suggest that these compounds may interfere with nucleic acid synthesis .

Study 1: Antifungal Activity

A study conducted on a series of triazole derivatives showed that 4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited significant antifungal activity against Candida tropicalis. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL .

Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, a related compound demonstrated strong inhibition against Staphylococcus aureus with an MIC of 16 µg/mL. This suggests that modifications in the triazole structure can enhance biological activity .

Data Summary Table

| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Antifungal | Candida tropicalis | 32 |

| Related Triazole Derivative | Antibacterial | Staphylococcus aureus | 16 |

| Substituted Triazole | Antifungal | Aspergillus niger | 64 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation or cyclization reactions of carbothioamide derivatives. For example, base-mediated treatment of carbothioamides under reflux conditions in ethanol or methanol yields triazolone derivatives. Microwave-assisted synthesis (e.g., 80–100°C, 150–300 W) significantly reduces reaction time (from hours to minutes) and improves purity . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reagents to suppress side products like sulfides or disubstituted derivatives.

Q. How should researchers characterize the purity and structural integrity of this triazolone derivative?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and triazolone NH (δ 10–12 ppm, broad) .

- Mass Spectrometry : High-resolution EI-MS or ESI-MS to confirm molecular ion peaks (e.g., [M + K]+ at m/z 605.27) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize antimicrobial and antifungal assays:

- Broth microdilution (CLSI guidelines) against S. aureus, E. coli, and C. albicans to determine MIC values .

- Cytotoxicity assays (e.g., MTT on MDA-MB468 or MCF7 cells) to assess selectivity indices. Combine with Akt inhibitors to evaluate synergistic effects .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in substituted triazolone derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and packing motifs. For example:

- The triazolone ring typically adopts a planar conformation with N–N distances of ~1.31–1.35 Å .

- Intermolecular hydrogen bonds (e.g., N–H···O=C) stabilize the crystal lattice, as seen in related 1,2,4-triazol-3-ones . Use SHELX software for refinement, ensuring R-factors < 0.05 for high confidence .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to:

- Calculate HOMO-LUMO gaps to assess charge-transfer potential .

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .

- Compare results with experimental IR/Raman spectra to validate computational models .

Q. How can researchers address contradictory data in biological activity studies (e.g., variable MIC values across cell lines)?

- Methodological Answer :

- Replicate assays under standardized conditions (pH, temperature, serum content).

- Investigate metabolic stability via liver microsome assays to rule out rapid degradation .

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., CYP51 for antifungals) and correlate binding affinity with observed efficacy .

Methodological Challenges and Solutions

Q. What strategies improve solubility for in vivo studies without altering pharmacological activity?

- Answer :

- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility in aqueous buffers .

- Prodrug design : Introduce hydroxyl or amine groups via Mannich reactions to enhance hydrophilicity while retaining triazolone bioactivity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.